(2Z)-7-{[butyl(methyl)amino]methyl}-2-(2-chloro-6-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one
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Overview
Description
(2Z)-7-{[butyl(methyl)amino]methyl}-2-(2-chloro-6-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is a complex organic compound with a unique structure that includes a benzofuran core, a butyl(methyl)amino group, and a chlorofluorobenzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-7-{[butyl(methyl)amino]methyl}-2-(2-chloro-6-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving suitable phenolic and aldehyde precursors.
Introduction of the Chlorofluorobenzylidene Group: This step involves the reaction of the benzofuran intermediate with 2-chloro-6-fluorobenzaldehyde under basic conditions to form the benzylidene moiety.
Attachment of the Butyl(methyl)amino Group: This is typically done through nucleophilic substitution reactions where the benzofuran intermediate reacts with butyl(methyl)amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(2Z)-7-{[butyl(methyl)amino]methyl}-2-(2-chloro-6-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzylidene moiety can be reduced to form the corresponding alkane.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
(2Z)-7-{[butyl(methyl)amino]methyl}-2-(2-chloro-6-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structure and functional groups.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Material Science: Its unique properties make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2Z)-7-{[butyl(methyl)amino]methyl}-2-(2-chloro-6-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. The butyl(methyl)amino group can interact with biological receptors, while the benzofuran core can participate in π-π interactions with aromatic residues in proteins. The chlorofluorobenzylidene moiety can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl (2Z)-2-amino-2-butenoate: Shares the (2Z) configuration and amino group but differs in the core structure and substituents.
Pinacol Boronic Esters: Similar in terms of synthetic utility but differ in functional groups and applications.
Uniqueness
(2Z)-7-{[butyl(methyl)amino]methyl}-2-(2-chloro-6-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one stands out due to its combination of a benzofuran core with a butyl(methyl)amino group and a chlorofluorobenzylidene moiety, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C21H21ClFNO3 |
---|---|
Molecular Weight |
389.8 g/mol |
IUPAC Name |
(2Z)-7-[[butyl(methyl)amino]methyl]-2-[(2-chloro-6-fluorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one |
InChI |
InChI=1S/C21H21ClFNO3/c1-3-4-10-24(2)12-15-18(25)9-8-13-20(26)19(27-21(13)15)11-14-16(22)6-5-7-17(14)23/h5-9,11,25H,3-4,10,12H2,1-2H3/b19-11- |
InChI Key |
PQMCCXGFFXYBIU-ODLFYWEKSA-N |
Isomeric SMILES |
CCCCN(C)CC1=C(C=CC2=C1O/C(=C\C3=C(C=CC=C3Cl)F)/C2=O)O |
Canonical SMILES |
CCCCN(C)CC1=C(C=CC2=C1OC(=CC3=C(C=CC=C3Cl)F)C2=O)O |
Origin of Product |
United States |
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